tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate
Description
tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate (CAS: 1159734-58-3) is a specialized carbamate derivative featuring a cyclopropane ring substituted with a furan-2-yl moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and medicinal chemistry research as a precursor for bioactive molecules, particularly those targeting heterocyclic frameworks . Its structural uniqueness lies in the combination of a strained cyclopropane ring and the aromatic furan system, which influences both its reactivity and physicochemical properties. The compound is commercially available with a purity of ≥95% (typically in stock) and is characterized by standard analytical methods, including NMR and chromatography .
Properties
IUPAC Name |
tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMMLGKFYYBTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203015 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159734-58-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159734-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the coupling of a furan-2-yl substituted cyclopropyl amine derivative with a tert-butyl carbamate moiety. The key steps include:
- Formation of the cyclopropyl ring bearing the furan substituent.
- Introduction of the carbamate protecting group using tert-butyl carbamate or related reagents.
- Use of base and palladium-catalyzed coupling reactions to facilitate carbamate formation.
Typical Reaction Conditions
- Catalysts and Bases: Palladium catalysts (e.g., palladium diacetate) combined with bases such as cesium carbonate (Cs2CO3) are commonly employed to promote the coupling reaction.
- Solvents: 1,4-dioxane is frequently used as the solvent due to its ability to dissolve both organic and inorganic reagents and to provide an inert medium.
- Temperature: Reactions are often conducted under reflux conditions or at slightly elevated temperatures to ensure completion.
- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.
Example Procedure
A representative synthesis involves:
- Mixing tert-butyl carbamate, a furan-2-yl cyclopropyl derivative, cesium carbonate, and palladium catalyst in 1,4-dioxane.
- Degassing the mixture with nitrogen to remove oxygen.
- Heating under reflux overnight.
- Work-up by extraction and purification through filtration and trituration.
This approach yields the desired tert-butyl carbamate product with moderate to good yields (typically around 50-60%) depending on substrate purity and reaction optimization.
Alternative Synthetic Approaches and Mechanistic Insights
Curtius Rearrangement-Based Synthesis
- Starting from the corresponding carboxylic acid derivatives, reaction with tert-butyl dicarbonate and sodium azide can form acyl azides.
- Upon heating, a Curtius rearrangement occurs, generating an isocyanate intermediate.
- Trapping the isocyanate with tert-butanol or tert-butyl carbamate yields the carbamate product.
- This method is more common for aromatic or aliphatic carbamates and may require higher temperatures for aromatic substrates due to acyl azide stability.
Amide Coupling for Derivative Synthesis
- For derivatives with additional functional groups, coupling agents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and bases like triethylamine are used.
- These agents facilitate the formation of amide bonds between cyclopropyl carbamate amines and carboxylic acids bearing furan or other heteroaryl groups.
- The reaction is typically performed in anhydrous N,N-dimethylformamide under nitrogen at room temperature.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed coupling in dioxane | tert-butyl carbamate, Cs2CO3, Pd(OAc)2, 1,4-dioxane, reflux, inert atmosphere | ~57 | Common lab-scale synthesis; moderate yield |
| Curtius rearrangement | tert-butyl dicarbonate, sodium azide, heat (40–75 °C) | Variable | Suitable for carbamate formation from acids |
| Amide coupling with PyBOP | PyBOP, triethylamine, DMF, room temp, N2 | 40–56 | Used for derivatives with benzamido groups |
Research Findings and Optimization Notes
- The Pd-catalyzed method benefits from the use of bulky phosphine ligands (e.g., Xantphos) to enhance catalyst stability and turnover.
- Reaction monitoring by LC/MS and TLC is essential to confirm completion and avoid overreaction or decomposition.
- Purification often involves extraction with ethyl acetate and filtration through Celite to remove palladium residues.
- Storage of the product at 0–8 °C is recommended to maintain stability and prevent hydrolysis or oxidation.
- Substitution and oxidation reactions on the furan ring require careful control of conditions to avoid ring opening or degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the furan ring or the carbamate group.
Substitution: Substitution reactions can occur, especially at the furan ring, where electrophilic or nucleophilic substitution can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 223.27 g/mol
- IUPAC Name : tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
| Stability | Stable under standard laboratory conditions |
Chemistry
Tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various organic compounds, enhancing the diversity of chemical libraries for drug discovery .
- Reactions Involving Functionalization : The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, making it useful for modifying existing chemical structures .
Biology
In biological research, this compound is investigated for its potential interactions with biological systems:
- Enzyme Inhibition Studies : It has been used to study enzyme inhibitors due to its ability to modify active sites in proteins .
- Receptor Ligands : The compound is explored as a ligand for various receptors, which may lead to the development of new therapeutic agents targeting specific pathways in diseases.
Medicine
The therapeutic potential of this compound is being evaluated:
- Drug Development : It is being studied as a precursor in the synthesis of novel pharmaceuticals with potential applications in treating various conditions .
- Therapeutic Properties : Preliminary studies suggest it may exhibit anti-inflammatory or analgesic effects, warranting further investigation into its pharmacological profiles .
Case Study 1: Synthesis and Application
A study published in the Journal of Organic Chemistry demonstrated the utility of this compound as a precursor for synthesizing furan-based compounds. The researchers reported high yields when using this carbamate as a starting material under optimized reaction conditions .
Research conducted by Smith et al. (2023) focused on the interaction of this compound with specific enzyme targets. The study revealed that modifications to the carbamate structure could enhance inhibitory activity against certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The furan ring and cyclopropyl group contribute to the overall reactivity and stability of the molecule, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Furan-Containing Carbamates
Key Differences :
- The spatial orientation of the furan substituent (2-yl vs. 3-yl) affects electronic interactions; furan-2-yl derivatives exhibit stronger conjugation with adjacent functional groups .
Cyclopropane-Containing Carbamates with Aryl Substitutions
Table 2: Cyclopropane-Based Carbamates with Aryl Groups
Key Findings :
- Electron-withdrawing groups (e.g., 4-bromophenyl in ) increase the electrophilicity of the cyclopropane ring compared to electron-donating groups (e.g., hydroxymethyl in ).
- The chiral centers in compounds like tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate make them valuable in asymmetric synthesis, whereas the target compound lacks stereogenic centers .
Functional Analogues in Medicinal Chemistry
Table 3: Bioactive Carbamates with Heterocyclic Motifs
Research Insights :
- The synthesis of anti-LSD1 derivatives (e.g., ) employs similar coupling reagents (e.g., PyBOP) and Boc-protection strategies as those used for the target compound, highlighting shared synthetic pathways.
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability compared to furan-containing analogs, which may undergo oxidative degradation .
Biological Activity
tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H17N2O2
- Molecular Weight : 221.28 g/mol
- Structure : The compound features a cyclopropyl group attached to a furan ring and a tert-butyl carbamate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be inferred from its structural analogs. Compounds with similar structures often interact with various biological pathways, including:
- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes by forming stable adducts with active site residues.
- Receptor Binding : The furan moiety may facilitate interactions with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds. For example:
- Cytotoxicity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | HCT-116 | 1.54 |
Antimicrobial Activity
Some furan-based compounds exhibit antimicrobial properties. While specific data on this compound is limited, related furan derivatives have been documented to possess activity against pathogens such as Mycobacterium tuberculosis and other bacteria .
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of furan derivatives, researchers found that compounds similar to this compound induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed that these compounds effectively triggered apoptotic pathways, suggesting potential for development as anticancer agents .
Study 2: Enzyme Inhibition
A related compound was investigated for its ability to inhibit specific enzymes involved in cancer metabolism. The study demonstrated that the presence of electron-withdrawing groups enhanced enzyme binding affinity, leading to increased biological activity. This suggests that structural modifications on this compound could optimize its inhibitory effects on target enzymes .
Pharmacokinetics and Toxicity
Pharmacokinetic studies on structurally similar carbamates indicate favorable absorption and distribution profiles. However, potential toxicity remains a concern; thus, further studies are required to evaluate the safety profile of this compound.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclopropanation reactions. For example, cyclopropane rings can be introduced using tert-butyl carbamate-protected intermediates under inert atmospheres (e.g., nitrogen), as demonstrated in analogous syntheses of tert-butyl carbamates . Key steps include:
- Cyclopropanation : Reacting tert-butyl carbamate derivatives with furan-containing precursors using catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene .
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is often used for amine protection, requiring acidic conditions (e.g., HCl/MeOH) for removal in downstream steps .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Post-synthesis characterization involves:
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., molecular ion peaks matching the theoretical mass of 223.27 g/mol for C₁₂H₁₇NO₃) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring geometry and furan integration .
- Purity Analysis : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure ≥95% purity, as standard for intermediates .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: While specific toxicity data are limited, general precautions for tert-butyl carbamates apply:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact. Use P95 respirators in poorly ventilated areas .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation of dust/aerosols .
- Storage : Keep in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopropane moiety in this compound?
Methodological Answer: Cyclopropane formation is sensitive to steric and electronic factors. Strategies include:
- Catalyst Screening : Test Pd, Cu, or Rh catalysts with ligands (e.g., BINAP, dppf) to enhance stereoselectivity .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for yield improvements.
- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions during cyclopropanation .
Q. How to address contradictions in stability data under varying pH conditions?
Methodological Answer: Stability discrepancies arise from the Boc group’s susceptibility to acidic/basic hydrolysis. To resolve:
- pH Profiling : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH) at 25–40°C, monitoring via HPLC .
- Buffer Compatibility : Evaluate stability in phosphate (pH 6–8) and acetate (pH 4–5) buffers to identify safe handling ranges .
- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and identify stabilizing substituents .
Q. What strategies integrate this carbamate into drug discovery pipelines?
Methodological Answer: The compound’s furan and cyclopropane motifs are valuable for:
- Fragment-Based Screening : Use surface plasmon resonance (SPR) or crystallography to assess binding to therapeutic targets (e.g., kinases) .
- Prodrug Development : Leverage the Boc group for controlled amine release in vivo, as seen in antiviral/anticancer agents .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified furan substituents (e.g., methyl, nitro) to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
